molecular formula C9H14N2 B8762338 4-(Pyridin-3-yl)butan-2-amine

4-(Pyridin-3-yl)butan-2-amine

Cat. No.: B8762338
M. Wt: 150.22 g/mol
InChI Key: KBOALNGTKBBWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-3-yl)butan-2-amine is a secondary amine featuring a pyridine ring substituted at the 3-position of a four-carbon aliphatic chain. The pyridine moiety confers electron-deficient aromatic character, while the amine group enables hydrogen bonding and protonation under physiological conditions. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents. Its structural simplicity allows for diverse modifications, making it a focal point for comparative studies with analogs .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-pyridin-3-ylbutan-2-amine

InChI

InChI=1S/C9H14N2/c1-8(10)4-5-9-3-2-6-11-7-9/h2-3,6-8H,4-5,10H2,1H3

InChI Key

KBOALNGTKBBWOW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CN=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Methyl-3-pyridinepropanamine can be synthesized through several methods. One common approach involves the α-methylation of pyridine derivatives. This process can be carried out using a continuous flow system with a column packed with Raney® nickel and a low boiling point alcohol such as 1-propanol at high temperatures . This method offers high selectivity and yields, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, the production of 4-(Pyridin-3-yl)butan-2-amine often involves large-scale continuous flow systems. These systems provide advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-3-pyridinepropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The methyl group and amine functionality allow for various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-Methyl-3-pyridinepropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)butan-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Phenylbutan-2-amine

Structural Differences : Replacing the pyridin-3-yl group with a phenyl ring eliminates the nitrogen atom in the aromatic system, altering electronic properties.

  • Physicochemical Properties :
Parameter 4-(Pyridin-3-yl)butan-2-amine 4-Phenylbutan-2-amine
Aromatic Ring Pyridine (electron-deficient) Benzene (neutral)
pKa (amine) ~9.5 (weaker base) ~10.2 (stronger base)
Solubility (logP) 1.2 (more polar) 2.1 (less polar)
  • Biological Activity : The pyridine derivative exhibits enhanced interactions with enzymes requiring π-π stacking with electron-poor regions (e.g., CYP450 enzymes), while the phenyl analog shows higher membrane permeability due to increased lipophilicity .

N-(5-Azido-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Structural Differences : Incorporation of a pyrimidine ring and azide group introduces additional hydrogen-bonding sites and photochemical reactivity.

  • Synthesis : Synthesized via aromatic nucleophilic substitution (84% yield), contrasting with the simpler alkylation routes used for this compound .
  • Activity : The pyrimidine-azide derivative demonstrates potent kinase inhibition (IC50 = 12 nM vs. >100 nM for the parent compound), attributed to enhanced binding to ATP pockets .

CYP51 Inhibitors (UDO and UDD)

Structural Differences : UDO and UDD feature trifluoromethylphenyl and piperazine groups, increasing steric bulk and metabolic stability.

  • Enzyme Inhibition :
Compound CYP51 IC50 (T. cruzi) Selectivity Index
This compound >10 μM <1
UDO 0.3 μM 15
UDD 0.2 μM 20

The trifluoromethyl and piperazine groups in UDO/UDD improve target affinity and reduce off-target effects compared to the simpler amine .

4-[2-(2-Pyridinyl)-1H-indol-3-yl]-1-butanamine

Structural Differences : Addition of an indole ring creates a planar, conjugated system with extended π-electron density.

  • Pharmacological Profile : The indole-pyridine hybrid shows 10-fold higher serotonin receptor binding (Ki = 8 nM) than this compound (Ki = 85 nM), likely due to indole’s mimicry of tryptophan residues .

3,3-Dimethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-2-amine

Structural Differences : A tertiary amine and piperazine-pyrimidine substituent enhance rigidity and basicity.

  • Physicochemical Impact :
    • LogP: 2.8 (vs. 1.2 for the parent compound)
    • Water solubility: 0.5 mg/mL (vs. 12 mg/mL for the parent compound) The tertiary amine reduces renal clearance, prolonging half-life in vivo .

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